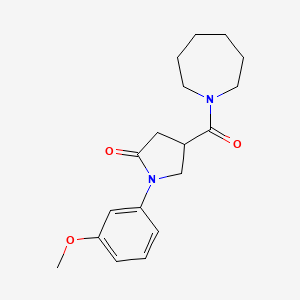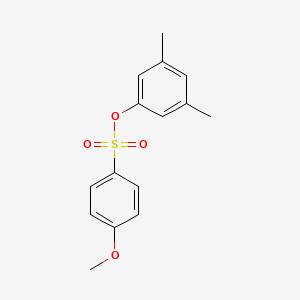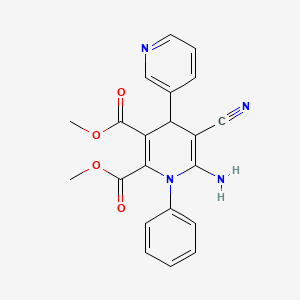![molecular formula C18H16N2O4S B4855231 N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4855231.png)
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide
Descripción general
Descripción
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide, also known as PS-1145, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at the University of Michigan and since then has been used in various scientific studies. PS-1145 has been found to have anti-inflammatory effects, making it a promising candidate for the treatment of several diseases.
Mecanismo De Acción
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide works by inhibiting the activity of IKKβ. IKKβ is a protein kinase that is involved in the activation of the nuclear factor-kappaB (NF-κB) pathway. The NF-κB pathway is a key regulator of inflammatory responses and is involved in the production of cytokines, chemokines, and other inflammatory mediators. By inhibiting IKKβ, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide can block the activation of the NF-κB pathway and reduce inflammation.
Biochemical and Physiological Effects
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to reduce the infiltration of immune cells into inflamed tissues. In addition, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been shown to reduce the production of matrix metalloproteinases (MMPs), which are enzymes involved in tissue destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide in lab experiments is its specificity for IKKβ. N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been found to be a highly selective inhibitor of IKKβ and does not affect other protein kinases. This makes it a valuable tool for studying the role of IKKβ in various biological processes. However, one limitation of using N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide. One area of research is the development of more potent and selective IKKβ inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide in various inflammatory diseases. N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been shown to have potential in the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide in these diseases. Additionally, the role of IKKβ in other biological processes, such as cancer and neurodegenerative diseases, is an area of research that warrants further investigation.
Aplicaciones Científicas De Investigación
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the activity of a protein called IKKβ, which is involved in the production of inflammatory cytokines. By inhibiting IKKβ, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide can reduce inflammation and potentially treat various inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-18(16-9-5-11-24-16)20-13-17(14-6-4-10-19-12-14)25(22,23)15-7-2-1-3-8-15/h1-12,17H,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWWJPTMKCJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(phenylsulfonyl)-2-(pyridin-3-yl)ethyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4855177.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4855182.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4855188.png)
![(3,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4855191.png)



![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4855222.png)
![3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4855226.png)
![N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4855232.png)
![4-[4-(2,4-dicarboxybenzoyl)phenoxy]phthalic acid](/img/structure/B4855240.png)

![butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B4855257.png)